N-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-ethyl-1H-pyrazole-3-carboxamide is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of catalysts such as silver or copper, and the reactions are carried out under mild conditions to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and high efficiency . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-ethyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: This compound derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents
Mechanism of Action
The mechanism of action of N-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The pathways involved often include the modulation of signaling cascades and the regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1H-pyrazole-3-carboxamide
- 1H-pyrazole-1-carboxamidine
- 3(5)-aminopyrazoles
Uniqueness
N-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N-ethyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-7-6(10)5-3-4-8-9-5/h3-4H,2H2,1H3,(H,7,10)(H,8,9) |
InChI Key |
YRMLXFXJQIDDHF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=NN1 |
Origin of Product |
United States |
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